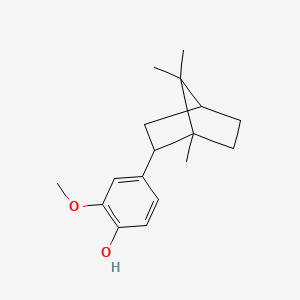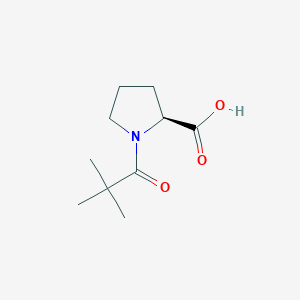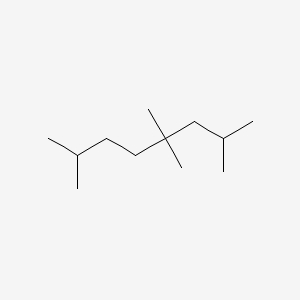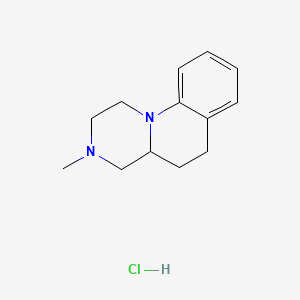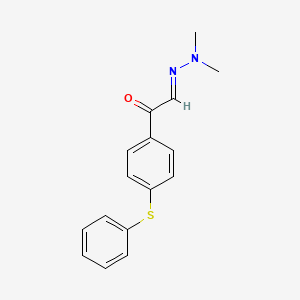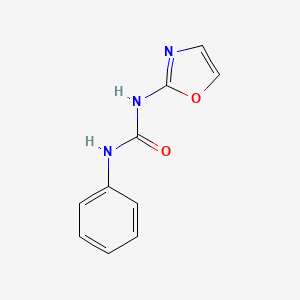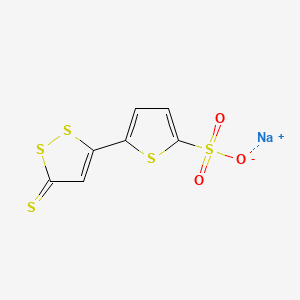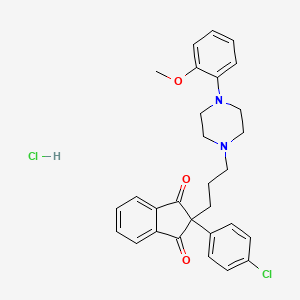
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a piperazine ring and a methoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the indandione core, followed by the introduction of the p-chlorophenyl group. The piperazine ring is then incorporated, and the methoxyphenyl group is added in the final steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Indandione, 2-p-chlorophenyl-2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-, hydrochloride, hydrate include other indandione derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
31805-01-3 |
|---|---|
Formule moléculaire |
C29H30Cl2N2O3 |
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C29H29ClN2O3.ClH/c1-35-26-10-5-4-9-25(26)32-19-17-31(18-20-32)16-6-15-29(21-11-13-22(30)14-12-21)27(33)23-7-2-3-8-24(23)28(29)34;/h2-5,7-14H,6,15-20H2,1H3;1H |
Clé InChI |
JEUNMPDNQNKHNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


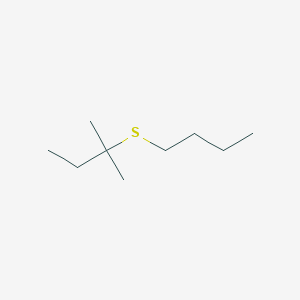
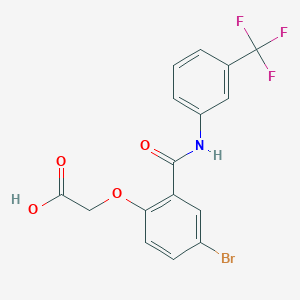


![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
